N-(2-氨丙基)马来酰亚胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

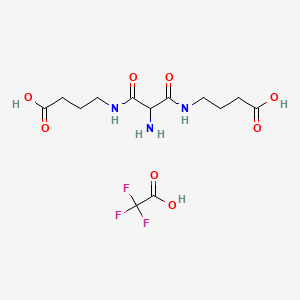

N-(2-Aminopropyl)maleimide: is an organic compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . It is a pale pink solid that is hygroscopic and should be stored under an inert atmosphere at -20°C . This compound is known for its reactivity and is used in various chemical and biological applications.

科学研究应用

Chemistry: N-(2-Aminopropyl)maleimide is used in the synthesis of polymers and copolymers through reactions such as Diels-Alder and ring-opening metathesis polymerization . These polymers exhibit excellent thermal stability and are used in various industrial applications.

Biology: In biological research, N-(2-Aminopropyl)maleimide is used for bioconjugation, particularly in the modification of proteins and peptides . It is also employed in the development of antibody-drug conjugates (ADCs) due to its ability to form stable linkages with cytotoxic drugs .

Medicine: The compound has shown potential in antimicrobial and cytostatic applications. It affects the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall, making it a candidate for antifungal therapies .

Industry: N-(2-Aminopropyl)maleimide is used in the production of high-performance materials, including aerospace and electronic components . Its ability to form stable polymers makes it valuable in these industries.

作用机制

Target of Action

N-(2-Aminopropyl)maleimide primarily targets the biosynthesis of chitin and β(1,3)glucan, which are components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of N-substituted maleimides in Candida albicans cells .

Mode of Action

N-(2-Aminopropyl)maleimide interacts with its targets by affecting the biosynthesis of chitin and β(1,3)glucan . This interaction results in changes to the structure and function of the fungal cell wall, thereby inhibiting the growth and survival of the microorganisms .

Biochemical Pathways

The compound affects the biochemical pathways related to the biosynthesis of chitin and β(1,3)glucan . These pathways are crucial for the structural integrity and function of the fungal cell wall. By inhibiting these pathways, N-(2-Aminopropyl)maleimide disrupts the normal functioning of the cell wall, leading to the death of the microorganisms .

Pharmacokinetics

It’s known that the compound’s chemical reactivity and lipophilicity influence its antibacterial activity .

Result of Action

N-(2-Aminopropyl)maleimide exhibits strong antifungal effects, with minimum inhibitory concentrations (MICs) in the 0.5–4 μg ml−1 range . It also displays structure-dependent antibacterial activity and is highly cytostatic, with IC values below 0.1 μg ml−1 . The compound’s action results in the inhibition of microbial growth and survival .

Action Environment

The action, efficacy, and stability of N-(2-Aminopropyl)maleimide can be influenced by various environmental factors. For instance, the compound’s chemical reactivity and lipophilicity can affect its antibacterial activity . These factors seem to have little effect on its antifungal and cytostatic action .

生化分析

Biochemical Properties

N-(2-Aminopropyl)maleimide plays a significant role in biochemical reactions, particularly in the formation of covalent bonds with thiol groups on proteins. This interaction is crucial in bioconjugation techniques, where N-(2-Aminopropyl)maleimide is used to link biomolecules for various applications, including drug delivery and biosensing . The compound interacts with enzymes such as β(1,3)glucan synthase, affecting the biosynthesis of essential cell wall components like chitin and β(1,3)glucan .

Cellular Effects

N-(2-Aminopropyl)maleimide influences various cellular processes by modifying proteins and enzymes. It affects cell signaling pathways by altering the function of proteins involved in these pathways. Additionally, N-(2-Aminopropyl)maleimide can impact gene expression and cellular metabolism by interacting with transcription factors and metabolic enzymes . These interactions can lead to changes in cell function, including alterations in cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of N-(2-Aminopropyl)maleimide involves its ability to form covalent bonds with thiol groups on cysteine residues of proteins. This binding can inhibit or activate enzymes, depending on the specific protein and the context of the interaction . For example, N-(2-Aminopropyl)maleimide can inhibit β(1,3)glucan synthase, leading to disruptions in fungal cell wall synthesis . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-Aminopropyl)maleimide can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . Long-term studies have shown that N-(2-Aminopropyl)maleimide can have lasting effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of N-(2-Aminopropyl)maleimide vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins without causing significant toxicity . At higher doses, N-(2-Aminopropyl)maleimide can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modifications without inducing toxicity.

Metabolic Pathways

N-(2-Aminopropyl)maleimide is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by modifying key enzymes in metabolic pathways, leading to changes in metabolite levels . For instance, N-(2-Aminopropyl)maleimide can inhibit enzymes involved in the synthesis of cell wall components, thereby altering the overall metabolic balance within the cell .

准备方法

Synthetic Routes and Reaction Conditions: N-(2-Aminopropyl)maleimide can be synthesized through several methods. One common approach involves the reaction of maleimide with 2-aminopropylamine under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or methanol and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of N-(2-Aminopropyl)maleimide often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

化学反应分析

Types of Reactions: N-(2-Aminopropyl)maleimide undergoes various chemical reactions, including:

Addition Reactions: It reacts with thiols to form thiosuccinimide products through a thiol-Michael addition.

Substitution Reactions: It can undergo nucleophilic substitution reactions with amines and other nucleophiles.

Common Reagents and Conditions:

Thiol-Michael Addition: This reaction is typically carried out in polar solvents such as water, DMSO, or N,N-dimethylformamide (DMF) without the need for a catalyst.

Nucleophilic Substitution: These reactions often require mild conditions and can be facilitated by the presence of a base.

Major Products Formed:

Thiosuccinimide Products: Formed from the reaction with thiols.

Substituted Maleimides: Formed from nucleophilic substitution reactions.

相似化合物的比较

- N-Phenylmaleimide

- N-Ethylmaleimide

- N-Vinylmaleimide

Comparison: N-(2-Aminopropyl)maleimide is unique due to its specific reactivity with amino groups, making it particularly useful in bioconjugation and the development of ADCs . In contrast, other maleimides like N-phenylmaleimide and N-ethylmaleimide are more commonly used in polymer chemistry and as antimicrobial agents .

Conclusion

N-(2-Aminopropyl)maleimide is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form stable linkages make it valuable for various scientific and industrial purposes.

属性

CAS 编号 |

110008-25-8 |

|---|---|

分子式 |

C7H10N2O2 |

分子量 |

154.17 g/mol |

IUPAC 名称 |

1-(2-aminopropyl)pyrrole-2,5-dione |

InChI |

InChI=1S/C7H10N2O2/c1-5(8)4-9-6(10)2-3-7(9)11/h2-3,5H,4,8H2,1H3 |

InChI 键 |

BVFLDXOLFQICED-UHFFFAOYSA-N |

SMILES |

C1=CC(=O)N(C1=O)CCCN |

规范 SMILES |

CC(CN1C(=O)C=CC1=O)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine;hydrochloride](/img/structure/B1148892.png)